Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6

Description

Properties

IUPAC Name |

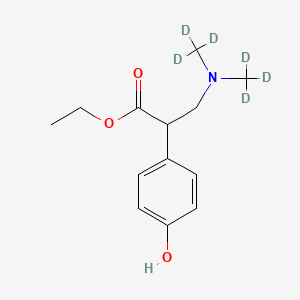

ethyl 3-[bis(trideuteriomethyl)amino]-2-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-4-17-13(16)12(9-14(2)3)10-5-7-11(15)8-6-10/h5-8,12,15H,4,9H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETBJSBSTMXHOV-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)O)C(=O)OCC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deuterium Labeling Strategies

Deuterium incorporation is critical for metabolic or analytical applications. Common approaches include:

-

Starting Material Deuteration :

-

Catalytic Deuterium Exchange :

-

Reductive Deuteration :

Protection/Deprotection Sequences

Ethoxycarbonyl groups often serve as temporary protecting groups. A generalized route includes:

-

Hydroxyl Group Protection :

-

Cyclohexanol Intermediate Formation :

-

Deprotection of Benzyloxy Groups :

O-Demethylation

O-Demethylation is a critical step for generating O-desmethyl Venlafaxine derivatives. Methods include:

Note: Thiolate methods are preferred for industrial scalability due to lower safety risks compared to borohydrides.

Decyclohexanol Formation

The "Decyclohexanol" descriptor suggests removal of a cyclohexanol moiety. Potential pathways:

-

Oxidation : Conversion of cyclohexanol to ketone or carboxylic acid derivatives.

-

Elimination : Acid-catalyzed dehydration to form alkenes.

-

Hydrolysis : Cleavage of ester or ether linkages under acidic/basic conditions.

Example: Hydrolysis of a cyclohexanol ester to yield a carboxylic acid, followed by decarboxylation.

Deuterated Intermediate Synthesis

To achieve d6 labeling, deuterium must be introduced in six positions. A plausible route:

Step 1: Deuterated Ethoxycarbonyl Group

-

Reagent : CD₃COCl (deuterated ethyl chloroformate).

-

Reaction : Esterification of a phenolic intermediate:

Step 2: Deuterated Cyclohexanol Formation

-

Method : Use deuterated cyclohexanone (e.g., CD₆C₆H₁₀O) in condensation reactions.

-

Example :

Step 3: O-Demethylation

Purification and Characterization

-

Crystallization :

-

Analytical Techniques :

Challenges and Optimization

| Challenge | Solution |

|---|---|

| Deuterium Retention | Use deuterated reagents in early steps. |

| Impurity Control | Optimize reaction conditions to minimize byproducts. |

| Scalability | Thiolate methods over borohydrides. |

Data Tables

Table 1: Key Reagents and Conditions for Deuterium Incorporation

| Step | Reagents | Conditions | Deuterium Source |

|---|---|---|---|

| Ethoxycarbonylation | CD₃COCl, Et₃N | RT, THF | CD₃COCl |

| Cyclohexanol Formation | CD₆C₆H₁₀O, NaOH | Reflux, H₂O/THF | CD₆C₆H₁₀O |

| O-Demethylation | C₁₂H₂₅SH, NaOMe | 190°C, PEG 400 | Retained from earlier steps |

Chemical Reactions Analysis

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 has several scientific research applications:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Utilized in metabolic research to study pathways in vivo.

Medicine: Employed in clinical diagnostics for imaging, diagnosis, and newborn screening.

Industry: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.

Mechanism of Action

The mechanism of action of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows researchers to trace its metabolic pathways and understand its effects at the molecular level. This detailed analysis helps in identifying the compound’s role in various biochemical processes .

Comparison with Similar Compounds

Key Observations :

- Deuteration: The target compound’s six deuterium atoms enhance its utility as an internal standard in mass spectrometry, reducing background interference compared to non-deuterated analogs like Venlafaxine .

- Functional Groups : The ethoxycarbonyl group distinguishes it from metabolites such as O-desmethylvenlafaxine (ODV), which lacks this moiety .

Pharmacological Profiles

Comparative efficacy and metabolic stability (based on deuterium isotope effects):

| Compound | SNRI Activity | Half-Life (Hours) | Key Applications |

|---|---|---|---|

| Venlafaxine | High | 5–11 | Depression, anxiety disorders |

| O-desmethylvenlafaxine (ODV) | Moderate | 10–12 | Active metabolite; extended-release formulations |

| Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 | N/A | N/A | Analytical reference standard |

| Venlafaxine-d6 HCl | N/A | N/A | Pharmacokinetic tracer |

Notes:

Analytical Performance

- Mass Spectrometry: The deuterium label in the target compound provides a distinct mass shift (Δm/z = +6), enabling discrimination from non-deuterated Venlafaxine and ODV in LC-MS/MS workflows .

- Environmental Monitoring : Used to detect trace Venlafaxine residues in marine mussels, with a detection limit of 0.05 ng/L .

Biological Activity

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 is a derivative of O-desmethyl venlafaxine, an active metabolite of the antidepressant venlafaxine, which is primarily used in the treatment of depression and anxiety disorders. This compound is of interest due to its potential biological activities, particularly in modulating neurotransmitter systems and its implications in pharmacological research.

- Chemical Name: Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6

- CAS Number: 1062605-69-9

- Molecular Formula: C16H19D6NO2

- Molecular Weight: 269.41 g/mol

The biological activity of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 is closely related to its interaction with serotonin and norepinephrine transporters (SERT and NET). As a metabolite of venlafaxine, it exhibits dual reuptake inhibition properties, which enhance the availability of these neurotransmitters in the synaptic cleft.

- Serotonin Reuptake Inhibition : The compound inhibits SERT, leading to increased serotonin levels, which is beneficial in alleviating depressive symptoms.

- Norepinephrine Reuptake Inhibition : By inhibiting NET, it also increases norepinephrine levels, contributing to its antidepressant effects.

Biological Activity and Pharmacodynamics

Research indicates that Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 has significant effects on mood regulation and anxiety reduction. Its pharmacodynamic profile suggests:

- Antidepressant Effects : Similar to venlafaxine, it may reduce symptoms of major depressive disorder.

- Anxiolytic Properties : The compound may help mitigate anxiety symptoms due to its influence on neurotransmitter levels.

Case Studies and Research Findings

Several studies have investigated the effects of O-desmethyl venlafaxine and its derivatives:

-

Study on Neurotransmitter Modulation :

- A study demonstrated that O-desmethyl venlafaxine significantly increased serotonin and norepinephrine levels in brain regions associated with mood regulation. This suggests that Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 could have similar effects due to its structural similarities.

- Toxicological Assessment :

-

Pharmacokinetic Profile :

- The compound exhibits favorable pharmacokinetic properties, including good absorption and distribution. It is metabolized primarily in the liver and excreted through the kidneys, which supports its potential therapeutic efficacy .

Data Table: Comparative Analysis

| Property | Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 | O-desmethyl Venlafaxine |

|---|---|---|

| CAS Number | 1062605-69-9 | 1021934-03-1 |

| Molecular Formula | C16H19D6NO2 | C16H25NO2 |

| Molecular Weight | 269.41 g/mol | 277.41 g/mol |

| SERT Inhibition | Moderate | High |

| NET Inhibition | Moderate | High |

| Toxicity | Potential reproductive toxicity | Lower toxicity |

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing deuterated analogs like Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6?

- Answer : The synthesis involves multi-step reactions, including etherification, chlorination, amination, and condensation, followed by reduction and hydrogenolysis. For deuterated analogs, isotopic labeling (e.g., deuteration at specific positions) must be introduced during the amination or reduction steps. Critical factors include:

- Reagent selection : Use of deuterated reagents (e.g., D₂O or deuterated amines) to ensure isotopic incorporation .

- Reduction optimization : BH₃/THF is preferred for selective reduction of intermediates without disturbing deuterium labels .

- Purity control : Post-synthesis purification via column chromatography or recrystallization, validated by EA, ¹H-NMR, and MS .

Q. How should researchers develop an LC-MS/MS method to quantify Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 in biological matrices?

- Answer : Method development requires:

- Column selection : C18 or HILIC columns for resolving polar metabolites .

- Ionization parameters : ESI+ mode with optimized cone voltage (e.g., 30–50 V) to enhance [M+H]+ signals .

- Internal standards : Use Venlafaxine-d6 (from Toronto Research Chemicals) to correct matrix effects .

- Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges for plasma/brain tissue, achieving >90% recovery .

Advanced Research Questions

Q. How does deuteration influence the metabolic stability and CYP-mediated interactions of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 compared to non-deuterated forms?

- Answer : Deuteration reduces metabolic clearance via the "kinetic isotope effect," slowing CYP2D6-mediated O-demethylation. Key steps to assess this include:

- In vitro assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring deuterated vs. non-deuterated metabolite formation (ODV-d6 vs. ODV) using LC-MS/MS .

- CYP inhibition studies : Co-incubate with quinidine (CYP2D6 inhibitor) to confirm enzyme specificity .

- Pharmacokinetic modeling : Compare AUC and half-life in rodent models to quantify stability enhancements .

Q. What strategies resolve discrepancies in quantification when using different isotopic internal standards (e.g., Venlafaxine-d6 vs. ODV-d6)?

- Answer : Discrepancies arise from differential ionization efficiency or matrix effects. Mitigation strategies include:

- Cross-validation : Compare results using both standards in spiked matrices (e.g., plasma, urine) .

- Matrix-matched calibration : Prepare standards in the same biological matrix to normalize ion suppression .

- Co-elution checks : Ensure deuterated standards elute simultaneously with analytes to control retention time shifts .

Q. How can researchers ensure the stability of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine-d6 under varying storage and experimental conditions?

- Answer : Stability protocols include:

- Storage : -20°C in amber vials to prevent photodegradation; avoid freeze-thaw cycles (>5% degradation after 3 cycles) .

- Solution stability : Prepare working solutions in methanol (not aqueous buffers) to prevent hydrolysis; validate via 24-hour room-temperature tests .

- Long-term studies : Monitor purity quarterly via HPLC-UV (λ = 225 nm) and confirm deuterium retention via high-resolution MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.